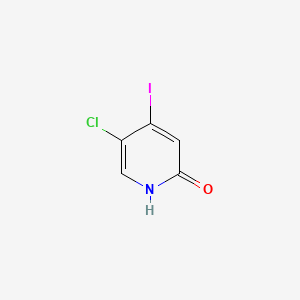

5-Chloro-2-hydroxy-4-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-hydroxy-4-iodopyridine is a chemical compound with the molecular formula C5H3ClINO . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 255.44 . The molecular formula is C5H3ClINO . The canonical SMILES string representation is C1=C(C(=CNC1=O)Cl)I .科学的研究の応用

Synthesis of Structurally Complex Molecules

5-Chloro-2-hydroxy-4-iodopyridine serves as a versatile intermediate in the synthesis of structurally complex molecules. Its reactivity is leveraged to create diverse structural manifolds, facilitating the synthesis of various halopyridines and pyridinecarboxylic acids. This is achieved through basicity gradient-driven isomerization and subsequent reactions, highlighting its utility in developing novel compounds for pharmaceutical and material science research (Schlosser & Bobbio, 2002).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

The compound's unexpected reactivity under certain conditions leads to the formation of iodo[1,3]dioxolo[4,5-c]pyridines, a discovery that opens up new avenues for synthesizing pyridine-containing macrocycles. This showcases its potential in creating novel heterocyclic structures, which are of significant interest in the development of new drugs and materials (Lechel et al., 2012).

Halogen-rich Building Blocks for Medicinal Chemistry

This compound and its derivatives are highlighted as halogen-rich intermediates for constructing pentasubstituted pyridines. These compounds are essential building blocks in medicinal chemistry, offering pathways to synthesize compounds with potential biological activities. Their unique halogenation pattern provides a foundation for creating diverse functionalized molecules, demonstrating the importance of such intermediates in drug discovery (Wu et al., 2022).

Reactivity and Synthesis Flexibility

The reactivity of this compound towards different reagents is studied, revealing its flexibility in synthesis applications. It is used to investigate deprotonation, carboxylation, and iodination reactions, showcasing its role in creating various functional groups. This reactivity is crucial for developing new synthetic methodologies, enabling the creation of compounds with desired properties for further research (Bobbio & Schlosser, 2001).

将来の方向性

作用機序

Target of Action

Similar compounds such as 2-iodopyridine and 2-chloro-4-iodopyridine have been used in various chemical reactions , suggesting that 5-Chloro-2-hydroxy-4-iodopyridine may also interact with a variety of biological targets.

Mode of Action

It’s known that substituted pyrimidines and pyridines are used in compositions for the treatment of acute, inflammatory, and neuropathic pain, dental pain, and general headache . This suggests that this compound may interact with its targets to modulate pain signaling pathways.

Result of Action

Given its potential use in pain management , it may exert its effects by modulating cellular signaling pathways related to pain perception.

特性

IUPAC Name |

5-chloro-4-iodo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUZXMHAZKSDMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670590 |

Source

|

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125410-07-2 |

Source

|

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)